molecular formula C25H23Cl2N3OS B15097454 N-{1-[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]-3-(methylsulfanyl)propyl}benzamide

N-{1-[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]-3-(methylsulfanyl)propyl}benzamide

Cat. No.: B15097454
M. Wt: 484.4 g/mol
InChI Key: GKOASOORRLWNQC-UHFFFAOYSA-N
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Description

This compound features a benzamide scaffold fused with a benzimidazole core substituted with a 2,6-dichlorobenzyl group and a methylsulfanylpropyl chain. The benzimidazole ring system is a notable pharmacophore in medicinal chemistry, often associated with receptor binding and enzymatic inhibition .

Properties

Molecular Formula

C25H23Cl2N3OS

Molecular Weight

484.4 g/mol

IUPAC Name

N-[1-[1-[(2,6-dichlorophenyl)methyl]benzimidazol-2-yl]-3-methylsulfanylpropyl]benzamide

InChI

InChI=1S/C25H23Cl2N3OS/c1-32-15-14-22(29-25(31)17-8-3-2-4-9-17)24-28-21-12-5-6-13-23(21)30(24)16-18-19(26)10-7-11-20(18)27/h2-13,22H,14-16H2,1H3,(H,29,31)

InChI Key

GKOASOORRLWNQC-UHFFFAOYSA-N

Canonical SMILES

CSCCC(C1=NC2=CC=CC=C2N1CC3=C(C=CC=C3Cl)Cl)NC(=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]-3-(methylsulfanyl)propyl}benzamide typically involves multiple steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of Dichlorobenzyl Group: The dichlorobenzyl group can be introduced via a nucleophilic substitution reaction, where the benzimidazole core reacts with 2,6-dichlorobenzyl chloride in the presence of a base.

    Attachment of Methylsulfanyl Propyl Chain: The methylsulfanyl propyl chain can be attached through a thiol-ene reaction, where a thiol group reacts with an alkene under radical initiation conditions.

    Formation of Benzamide Moiety: The final step involves the formation of the benzamide moiety by reacting the intermediate with benzoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

    Substitution: The dichlorobenzyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

N-{1-[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]-3-(methylsulfanyl)propyl}benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity.

Mechanism of Action

The mechanism of action of N-{1-[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]-3-(methylsulfanyl)propyl}benzamide involves its interaction with specific molecular targets. The benzimidazole core is known to bind to DNA and proteins, potentially disrupting their normal function. The dichlorobenzyl group enhances the compound’s ability to penetrate cell membranes, while the methylsulfanyl propyl chain may interact with thiol groups in proteins, leading to the formation of disulfide bonds and subsequent protein inactivation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Scaffold and Functional Groups

  • Target Compound : Combines a benzimidazole core (rigid bicyclic structure) with a benzamide side chain. The 2,6-dichlorobenzyl group contributes to steric bulk and electron-withdrawing effects, while the methylsulfanylpropyl chain introduces sulfur-based hydrophobicity.
  • N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide (): Simpler benzamide with an N,O-bidentate directing group, enabling metal-catalyzed C–H functionalization.
  • Peptide-like Benzamides (): Derivatives such as N-{(2S)-1-{[(2S)-1-Hydroxy-3-phenylpropan-2-yl]amino}-3-[4-(2-methylpropoxy)phenyl]-1-oxopropan-2-yl}benzamide feature hydroxyl and alkoxy groups, enhancing hydrogen-bonding capacity but lacking the dichlorobenzyl group’s lipophilicity .

Pharmacological and Computational Insights

  • Receptor Targeting : lists benzamide derivatives (e.g., GR125743, LY573144) as serotonin receptor ligands. The target compound’s benzimidazole core and dichlorobenzyl group may confer unique selectivity for G protein-coupled receptors (GPCRs) or ion channels, though direct data are absent .
  • Computational Modeling : AutoDock4 () is widely used to predict binding modes. The dichlorobenzyl group’s steric bulk and electron-withdrawing effects could alter docking scores compared to analogs with smaller substituents (e.g., ’s hydroxy group) .

Structural and Property Comparison Table

Compound Core Structure Key Substituents Functional Role (Inferred)
Target Compound Benzimidazole 2,6-Dichlorobenzyl, Methylsulfanyl Potential GPCR modulation
N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide Benzamide Hydroxy, Dimethylethyl Metal-catalyzed C–H functionalization
GR125743 Benzamide Methoxy, Piperazinyl Serotonin receptor antagonism
Derivatives Benzamide-Peptide Hydroxy, Alkoxy Hydrogen-bonding interactions

Key Research Findings and Implications

  • Lipophilicity and Bioavailability : The dichlorobenzyl and methylsulfanyl groups in the target compound likely increase logP compared to ’s hydrophilic N,O-bidentate group, favoring blood-brain barrier penetration .
  • Metabolic Stability : Sulfur-containing groups (e.g., methylsulfanyl) may resist oxidative metabolism better than ’s alkoxy-linked benzamides, which are prone to ether cleavage .
  • Synthetic Complexity: The benzimidazole core requires multi-step synthesis (cf.

Biological Activity

N-{1-[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]-3-(methylsulfanyl)propyl}benzamide is a synthetic compound belonging to the benzimidazole class, which has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and antitumor properties, supported by various research findings and case studies.

The compound's structure can be broken down as follows:

  • Core Structure : Benzimidazole
  • Substituents : 2,6-Dichlorobenzyl and methylsulfanyl groups
  • Functional Group : Benzamide

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies. Key areas of focus include:

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds derived from benzimidazole have shown effectiveness against resistant strains of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). The minimal inhibitory concentration (MIC) values for certain derivatives have been reported as low as 0.78 μg/mL, comparable to standard antibiotics like Vancomycin .

Antifungal Activity

Benzimidazole derivatives have also demonstrated antifungal properties:

  • In vitro Studies : Certain compounds have been tested against fungi such as Candida albicans, showing promising results in inhibiting growth .

Antitumor Activity

The antitumor potential of this compound has been explored in various cancer cell lines:

  • Cell Line Studies : Notable activity was observed against human breast adenocarcinoma (MCF-7) and lung carcinoma (A549), with IC50 values indicating effective growth inhibition. For example, one derivative showed a 95% inhibition rate on the MCF-7 cell line compared to 60% inhibition by cisplatin .

Case Studies

Several studies have specifically focused on the synthesis and evaluation of related benzimidazole compounds:

StudyCompoundBiological ActivityFindings
Compound 8bKv1.3 InhibitionSimilar potency to PAP-1 under IonWorks conditions
Compound 5AntibacterialMIC of 6.12 μM against S. aureus
Compound 5aAntitumor95% inhibition on MCF-7 cells

The mechanism by which this compound exerts its effects is believed to involve:

  • DNA Intercalation : Some benzimidazole derivatives can intercalate into DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) : The compound may induce oxidative stress in cancer cells, leading to apoptosis .

Q & A

Q. What are the optimized synthetic routes and critical purification methods for N-{1-[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]-3-(methylsulfanyl)propyl}benzamide?

Synthesis typically involves multi-step reactions, including benzimidazole core formation, substitution with 2,6-dichlorobenzyl groups, and introduction of the methylsulfanylpropyl-benzamide side chain. Key steps:

  • Reaction Conditions : Use of anhydrous solvents (e.g., DMF or THF) under nitrogen to prevent hydrolysis of intermediates.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixtures) for high-purity yields .
  • Yield Optimization : Adjust stoichiometry of 2,6-dichlorobenzyl chloride and benzimidazole precursor to 1.2:1 molar ratio to minimize side products .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regioselectivity of substitutions (e.g., benzyl and methylsulfanyl groups) and amide bond formation.
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., observed [M+H]+^+ vs. calculated).
  • HPLC-PDA : Purity assessment (>98%) using C18 columns (acetonitrile/water + 0.1% TFA) .

Q. How is the compound screened for preliminary biological activity?

  • In Vitro Assays :
    • Antimicrobial : MIC testing against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) via broth microdilution .
    • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .
  • In Vivo Models : PTZ-induced seizures in mice for anticonvulsant activity (dose range: 10–100 mg/kg) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzimidazole core) influence bioactivity?

  • SAR Insights :
    • 2,6-Dichlorobenzyl Group : Enhances lipophilicity and target binding (e.g., GABAA_A receptors for anticonvulsant effects) .
    • Methylsulfanyl Propyl Chain : Improves metabolic stability by reducing CYP450-mediated oxidation .
    • Benzamide Moiety : Modulates solubility; para-substitutions (e.g., nitro groups) increase antimicrobial potency .
  • Methodology : Compare IC50_{50} values of analogs in standardized assays to map pharmacophore requirements .

Q. What crystallographic data support the compound’s stereochemical configuration?

  • X-ray Diffraction : Single-crystal analysis confirms the trans configuration of the benzimidazole and benzamide groups. Key metrics:
    • Bond angles: C-N-C (amide) = 120.5° ± 0.3°.
    • Torsional angles: 2,6-dichlorobenzyl group adopts a planar orientation relative to the benzimidazole core .

Q. Can computational modeling predict binding affinity to therapeutic targets?

  • Molecular Docking :
    • GABAA_A Receptors : AutoDock Vina simulations show hydrogen bonding between the benzamide carbonyl and α1-subunit residues (binding energy: −9.2 kcal/mol) .
    • Kinase Targets : Glide XP docking identifies potential inhibition of EGFR (ΔG = −8.7 kcal/mol) via hydrophobic interactions with the dichlorobenzyl group .

Q. How is metabolic stability evaluated in preclinical studies?

  • In Vitro ADME :
    • Microsomal Stability : Incubation with rat liver microsomes (RLM); measure half-life (t1/2_{1/2}) using LC-MS/MS.
    • CYP Inhibition : Fluorescent probes (e.g., CYP3A4) assess competitive inhibition (IC50_{50} > 50 μM indicates low risk) .
  • In Vivo PK : Plasma concentration-time profiles in rodents after oral administration (Cmax_{max} and AUC024h_{0-24h} via non-compartmental analysis) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported biological activities of structurally similar analogs?

  • Case Example : A 2022 study found N-[(2,4-dichlorophenyl)methyl]quinazolinone analogs showed anticonvulsant activity (ED50_{50} = 25 mg/kg), while a 2025 study reported inactivity in the same model.
  • Resolution :
    • Structural Comparison : The inactive analog lacked the methylsulfanyl group, critical for blood-brain barrier penetration.
    • Assay Variability : Differences in seizure induction protocols (e.g., PTZ dose: 60 mg/kg vs. 80 mg/kg) .

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